![molecular formula C17H19N3O2 B2858013 N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034495-43-5](/img/structure/B2858013.png)
N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
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Description
“N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” is a versatile chemical compound used in scientific research for its diverse applications. It is an N-substituted 3-pyrroline .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” is not explicitly mentioned in the search results.Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” are not detailed in the search results, it’s worth noting that pyrrolidine compounds can undergo various reactions. For instance, benzyl 3-pyrroline-1-carboxylate, a related compound, has been reported to undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) .Scientific Research Applications
Pyrrolidine Scaffold in Drug Discovery
“N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that the oxybenzyl pyrrolidine acid series offers the best balance of PPARα/γ functional activities. The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation. N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have also been studied .
Preparation of Optically Active Compounds
“N-benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide” can be prepared from naturally occurring alkaloid vasicine. This process is considered facile, highly efficient, and economical for the preparation of optically active N-benzyl-3-hydroxypyrrolidine in high yield .
Enzymatic Optical Resolution
The compound has been investigated for enzymatic optical resolution with hydrolytic enzymes, using a column reaction and inversion of .
properties
IUPAC Name |
N-benzyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-12-14-4-2-1-3-5-14)20-11-8-16(13-20)22-15-6-9-18-10-7-15/h1-7,9-10,16H,8,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUROBYRRFZBLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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